Cas no 2034423-17-9 (2-(tert-butylsulfanyl)methyl-1-4-(3-methoxypyrrolidin-1-yl)benzoylpiperidine)

2-(tert-Butylsulfanyl)methyl-1-4-(3-methoxypyrrolidin-1-yl)benzoylpiperidine is a specialized organic compound featuring a piperidine core functionalized with a tert-butylsulfanylmethyl group and a 3-methoxypyrrolidin-1-yl-substituted benzoyl moiety. Its molecular structure combines steric hindrance from the tert-butyl group with the electronic influence of the methoxypyrrolidine, making it a potential intermediate in medicinal chemistry or catalysis. The compound's unique scaffold may offer advantages in modulating receptor binding or enhancing metabolic stability due to its sulfur-containing and heterocyclic components. Its synthetic versatility allows for further derivatization, making it valuable for research in drug discovery and development. The precise physicochemical and pharmacological properties would require further experimental characterization.
2-(tert-butylsulfanyl)methyl-1-4-(3-methoxypyrrolidin-1-yl)benzoylpiperidine structure
2034423-17-9 structure
Product Name:2-(tert-butylsulfanyl)methyl-1-4-(3-methoxypyrrolidin-1-yl)benzoylpiperidine
CAS No:2034423-17-9
MF:C22H34N2O2S
MW:390.58256483078
CID:6615025
PubChem ID:119105812
Update Time:2025-06-11

2-(tert-butylsulfanyl)methyl-1-4-(3-methoxypyrrolidin-1-yl)benzoylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 2-(tert-butylsulfanyl)methyl-1-4-(3-methoxypyrrolidin-1-yl)benzoylpiperidine
    • (2-((tert-butylthio)methyl)piperidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone
    • AKOS026699684
    • F6562-6019
    • [2-(tert-butylsulfanylmethyl)piperidin-1-yl]-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone
    • 2-[(tert-butylsulfanyl)methyl]-1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperidine
    • 2034423-17-9
    • Inchi: 1S/C22H34N2O2S/c1-22(2,3)27-16-19-7-5-6-13-24(19)21(25)17-8-10-18(11-9-17)23-14-12-20(15-23)26-4/h8-11,19-20H,5-7,12-16H2,1-4H3
    • InChI Key: MIHBJMLVMBLUEG-UHFFFAOYSA-N
    • SMILES: S(C(C)(C)C)CC1CCCCN1C(C1C=CC(=CC=1)N1CCC(C1)OC)=O

Computed Properties

  • Exact Mass: 390.23409951g/mol
  • Monoisotopic Mass: 390.23409951g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 485
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 58.1Ų

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Additional information on 2-(tert-butylsulfanyl)methyl-1-4-(3-methoxypyrrolidin-1-yl)benzoylpiperidine

Comprehensive Overview of 2-(tert-butylsulfanyl)methyl-1-4-(3-methoxypyrrolidin-1-yl)benzoylpiperidine (CAS No. 2034423-17-9)

The compound 2-(tert-butylsulfanyl)methyl-1-4-(3-methoxypyrrolidin-1-yl)benzoylpiperidine (CAS No. 2034423-17-9) is a sophisticated organic molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. With its unique structural features, including a tert-butylsulfanyl group and a 3-methoxypyrrolidin-1-yl moiety, this compound exhibits potential applications in drug discovery and development. Researchers are particularly interested in its role as a building block for designing novel therapeutic agents targeting central nervous system (CNS) disorders and other medically relevant conditions.

In recent years, the demand for piperidine derivatives and sulfur-containing compounds has surged due to their versatility in synthetic chemistry. The presence of the benzoylpiperidine core in this molecule makes it a valuable scaffold for creating analogs with enhanced bioavailability and selectivity. Moreover, the methoxypyrrolidine segment contributes to its potential as a modulator of biological pathways, aligning with current trends in precision medicine and personalized therapeutics.

The synthesis of 2-(tert-butylsulfanyl)methyl-1-4-(3-methoxypyrrolidin-1-yl)benzoylpiperidine involves multi-step organic reactions, often requiring advanced techniques such as catalytic hydrogenation and amide coupling. Its CAS No. 2034423-17-9 serves as a critical identifier for researchers sourcing high-purity samples for experimental studies. Given the growing interest in small molecule inhibitors and GPCR-targeted drugs, this compound is frequently discussed in forums and publications focusing on innovative drug design.

From an industrial perspective, the compound's stability and solubility profile make it suitable for formulation studies. Its tert-butylsulfanyl group enhances lipophilicity, which is a desirable trait for compounds intended to cross the blood-brain barrier (BBB). This property is particularly relevant in the context of neurodegenerative disease research, a hot topic in modern pharmacology. Companies specializing in custom synthesis and contract research organizations (CROs) often list this molecule in their catalogs to meet the needs of academic and commercial clients.

Another area of interest is the compound's potential role in enzyme inhibition, particularly for kinases and proteases. The 3-methoxypyrrolidin-1-yl moiety is known to interact with catalytic sites of enzymes, making it a candidate for structure-activity relationship (SAR) studies. Researchers are also exploring its utility in bioconjugation and probe development, leveraging its reactive functional groups for labeling applications.

Environmental and safety considerations are paramount when handling 2-(tert-butylsulfanyl)methyl-1-4-(3-methoxypyrrolidin-1-yl)benzoylpiperidine. While it is not classified as hazardous under standard regulations, proper laboratory practices must be followed to ensure safe usage. The compound's molecular weight and logP value are often analyzed to predict its environmental fate, reflecting the broader industry shift toward green chemistry principles.

In summary, 2-(tert-butylsulfanyl)methyl-1-4-(3-methoxypyrrolidin-1-yl)benzoylpiperidine (CAS No. 2034423-17-9) represents a promising candidate for advancing pharmaceutical science. Its structural complexity and functional diversity align with contemporary research priorities, including drug repurposing and targeted therapy. As the scientific community continues to explore its applications, this compound is poised to play a pivotal role in the next generation of therapeutic innovations.

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